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Compound of Interest

Compound Name:
5'-O-DMT-2'-O-TBDMS-N-Bz-

Adenosine

Cat. No.: B150712 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction
5'-O-DMT-2'-O-TBDMS-N-Bz-Adenosine is a chemically modified ribonucleoside that serves

as a fundamental building block in the solid-phase synthesis of RNA oligonucleotides. The

strategic placement of three distinct protecting groups—5'-O-Dimethoxytrityl (DMT), 2'-O-tert-

Butyldimethylsilyl (TBDMS), and N⁶-Benzoyl (Bz)—is a prime example of an orthogonal

protection strategy. This approach is critical for the successful and high-fidelity assembly of

RNA chains, as it allows for the selective removal of each protecting group under specific

chemical conditions without affecting the others. This guide provides a comprehensive

overview of its chemical properties, stability, and its pivotal role in synthetic RNA chemistry.

Chemical and Physical Properties
The fundamental properties of 5'-O-DMT-2'-O-TBDMS-N-Bz-Adenosine are summarized

below. These characteristics are essential for its handling, storage, and application in chemical

synthesis.
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Property Value Source(s)

CAS Number 81265-93-2 [1][2][3]

Molecular Formula C₄₄H₄₉N₅O₇Si [2][3]

Molecular Weight
787.97 g/mol (often rounded to

788.0 g/mol )
[1][2][4][5]

Appearance White to off-white powder [6]

Purity Typically ≥98% by HPLC [6]

Storage Conditions
Sealed in a dry environment at

-20°C or 2-8°C
[2][3][6]

Solubility
Soluble in DMSO (up to 50

mg/mL with sonication)
[4]

Note: The compound is reported to be unstable in solution, and freshly prepared solutions are

recommended for use.[4]

The Orthogonal Protection Strategy
The utility of 5'-O-DMT-2'-O-TBDMS-N-Bz-Adenosine in RNA synthesis is entirely dependent

on its three protecting groups, each serving a distinct and critical function. The ability to remove

these groups sequentially under different conditions (acid, fluoride, and base) is the

cornerstone of the orthogonal strategy.[1]

5'-O-Dimethoxytrityl (DMT) Group: This bulky, acid-labile group protects the 5'-hydroxyl

function of the ribose sugar. Its primary role is to prevent self-polymerization and to ensure

that chain extension occurs only at the desired 5'-position. It is quantitatively cleaved by a

mild organic acid (e.g., trichloroacetic or dichloroacetic acid) at the beginning of each

synthesis cycle to allow coupling with the next phosphoramidite monomer.[1]

2'-O-tert-Butyldimethylsilyl (TBDMS) Group: The TBDMS group is a sterically hindered silyl

ether that shields the 2'-hydroxyl group. This protection is crucial to prevent unwanted side

reactions, such as chain branching or cleavage, which are problematic due to the reactivity

of the 2'-hydroxyl in ribonucleosides.[1] The TBDMS group is stable to the acidic and basic
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conditions used during the synthesis cycles but is selectively removed post-synthesis using a

fluoride ion source, such as tetrabutylammonium fluoride (TBAF).[6]

N⁶-Benzoyl (Bz) Group: The exocyclic amino group on the adenine base is protected by the

base-labile benzoyl group. This prevents the amine from participating in undesirable side

reactions during the phosphoramidite coupling step.[1] The Bz group is removed during the

final deprotection step, typically using aqueous ammonia or methylamine, which also cleaves

the synthesized RNA chain from the solid support.[7]

5'-O-DMT-2'-O-TBDMS-N-Bz-Adenosine

Adenosine Core
(Ribose + Adenine)

5'-DMT Group

 Protects 5'-OH
(Acid-Labile)

2'-TBDMS Group

 Protects 2'-OH
(Fluoride-Labile)

N-Bz Group

 Protects N⁶-Amine
(Base-Labile)

Click to download full resolution via product page

Caption: Orthogonal protecting groups on the adenosine core.

Experimental Protocols and Methodologies
The following sections outline the standard experimental workflows involving 5'-O-DMT-2'-O-
TBDMS-N-Bz-Adenosine in the context of automated solid-phase RNA synthesis.

Synthesis of the Protected Monomer
The preparation of 5'-O-DMT-2'-O-TBDMS-N-Bz-Adenosine is a multi-step chemical synthesis

that begins with adenosine. While various specific methods exist, the general pathway

involves:
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Protection of the N⁶-Amino Group: The exocyclic amine of adenosine is first protected,

typically using benzoyl chloride.[1]

Selective 2'-Hydroxyl Silylation: Achieving regioselective protection of the 2'-hydroxyl over

the 3'-hydroxyl is a significant challenge. Modern methods often employ organocatalysts to

achieve high yields and selectivity of the 2'-O-TBDMS protected intermediate, avoiding

complex protection/deprotection schemes.[1][8]

5'-Hydroxyl Tritylation: The final step is the introduction of the DMT group at the 5'-hydroxyl

position using DMT-Cl in pyridine.

Application in Solid-Phase RNA Synthesis
The protected adenosine monomer is typically converted into a phosphoramidite by reacting

the free 3'-hydroxyl group with a phosphitylating agent. This 5'-O-DMT-2'-O-TBDMS-N-Bz-
Adenosine-3'-CE phosphoramidite is the active reagent used in automated synthesizers.

The synthesis cycle involves four key steps:

1. Detritylation
(Acid Treatment)

2. Coupling
(Add Amidite) Frees 5'-OH 

3. Capping
(Acetic Anhydride)

 Forms Phosphite
Triester 

4. Oxidation
(Iodine Solution)

 Blocks Unreacted
5'-OH 

 Stabilizes Linkage
to P(V) 

Click to download full resolution via product page

Caption: The four-step cycle of solid-phase oligonucleotide synthesis.

Detritylation: The solid support-bound RNA chain is treated with a weak acid (e.g., 3%

trichloroacetic acid in dichloromethane) to remove the 5'-DMT group, exposing the 5'-

hydroxyl for the next coupling reaction. The release of the orange-colored trityl cation allows

for real-time monitoring of synthesis efficiency.

Coupling: The 5'-O-DMT-2'-O-TBDMS-N-Bz-Adenosine-3'-CE phosphoramidite, activated

by a catalyst like tetrazole, is added. It reacts with the free 5'-hydroxyl of the growing RNA
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chain to form a phosphite triester linkage.

Capping: Any unreacted 5'-hydroxyl groups are acetylated using a mixture of acetic

anhydride and N-methylimidazole. This step is crucial to prevent the formation of failure

sequences (n-1 shortmers).

Oxidation: The unstable phosphite triester linkage is oxidized to a stable phosphate triester

using an iodine solution in the presence of water and pyridine.

This four-step cycle is repeated for each nucleotide added to the sequence.

Post-Synthesis Deprotection and Cleavage
After the final synthesis cycle, the fully assembled RNA oligonucleotide undergoes a multi-step

deprotection and cleavage process.
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Step 3: Desalting/Purification
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- Removes salts & failure sequences

Purified, Deprotected RNA
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Caption: Post-synthesis deprotection and purification workflow.

Base Cleavage and Deprotection: The solid support is first treated with a basic solution (e.g.,

concentrated aqueous ammonia or a mixture with methylamine). This single step

accomplishes two tasks: it cleaves the ester linkage holding the RNA to the support and

removes the benzoyl (Bz) protecting groups from the adenine bases (along with similar

groups on C and G) and the cyanoethyl groups from the phosphate backbone.

TBDMS Group Removal: The resulting solution, containing the partially deprotected RNA, is

treated with a fluoride source, typically 1M TBAF in THF, to remove the 2'-O-TBDMS groups

from every ribonucleoside in the chain.[6]
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Purification: The final, fully deprotected RNA is purified from failure sequences, salts, and

residual protecting groups, commonly via HPLC or gel electrophoresis.

Chemical Stability and Potential Side Reactions
While the orthogonal protection scheme is robust, certain side reactions can occur. Adenosine

is particularly susceptible to depurination (cleavage of the glycosidic bond) under the acidic

conditions of the detritylation step.[1] Minimizing this risk involves using the mildest possible

acidic conditions and shortest exposure times necessary for complete DMT removal.[1] The

stability of the TBDMS and Bz groups under these conditions is excellent, preventing unwanted

side reactions during the chain assembly process.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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chemical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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